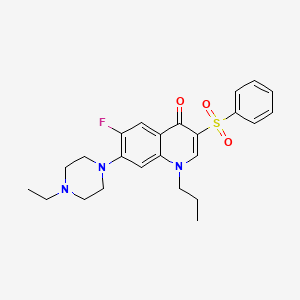![molecular formula C23H25N3O4 B2882512 propan-2-yl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate CAS No. 912903-07-2](/img/structure/B2882512.png)
propan-2-yl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylethyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate is a complex organic compound that features a benzimidazole core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methylethyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, which is synthesized by condensing o-phenylenediamine with formic acid or an equivalent aldehyde
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. Green chemistry approaches, such as the use of deep eutectic solvents (DES), can also be employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Methylethyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron compounds for Suzuki-Miyaura coupling , as well as acids and bases for catalyzing various transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Wissenschaftliche Forschungsanwendungen
Methylethyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of Methylethyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate involves its interaction with various molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole derivatives: Share the benzimidazole core structure and exhibit similar biological activities.
Pyrrolidinone derivatives: Contain the pyrrolidinone moiety and are used in similar applications.
Methoxyphenyl compounds: Feature the methoxyphenyl group and are known for their antioxidant properties.
Uniqueness
Methylethyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
propan-2-yl 2-[2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-15(2)30-22(28)14-26-20-10-5-4-9-19(20)24-23(26)16-11-21(27)25(13-16)17-7-6-8-18(12-17)29-3/h4-10,12,15-16H,11,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUFWIDRSVPPGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-methyl-3-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one](/img/structure/B2882429.png)
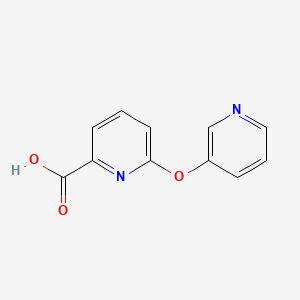
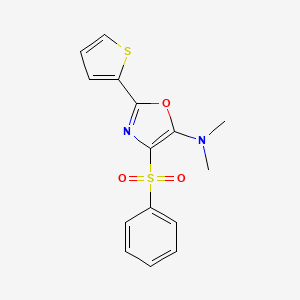
![1-cyclohexyl-4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine](/img/structure/B2882436.png)
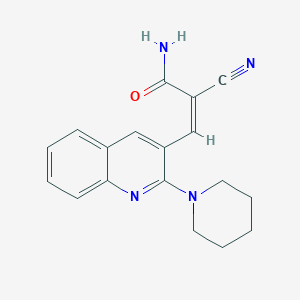
![1-Methanesulfonyl-3-{3-methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}imidazolidin-2-one](/img/structure/B2882443.png)
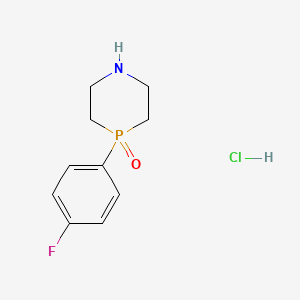
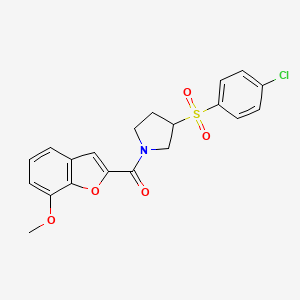
![N-[[4-(6,7-Dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2882446.png)
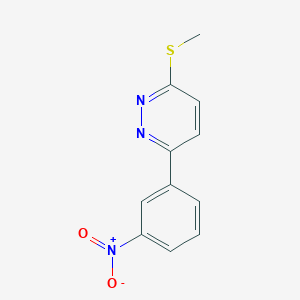
![1-[1-(2-Chlorophenyl)ethyl]piperazine](/img/structure/B2882448.png)
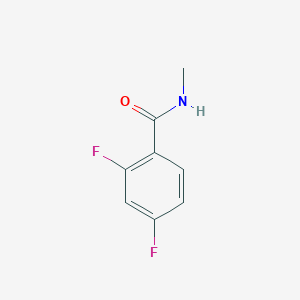
![2-Chloro-N-[(1-methyl-2-oxoquinolin-3-yl)methyl]acetamide](/img/structure/B2882450.png)
